molecular formula C27H26ClFO4 B14353788 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate CAS No. 91041-57-5

4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate

Cat. No.: B14353788
CAS No.: 91041-57-5
M. Wt: 468.9 g/mol
InChI Key: HEMVFNUTOREMRZ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate is an organic compound with a complex structure that includes fluorine, chlorine, and heptylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with 4-fluorophenyl and 2-chlorobenzoic acid derivatives, followed by esterification and subsequent reactions to introduce the heptylbenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with altered functional groups.

Scientific Research Applications

4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing, with the compound being investigated for its pharmacological properties.

    Industry: It is used in the development of new materials, coatings, and other industrial applications where its chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A simpler compound with similar functional groups but lacking the heptylbenzoyl moiety.

    2-Chloro-4-fluoroacetophenone: Another related compound with a different substitution pattern and functional groups.

Uniqueness

4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical properties are required.

Properties

CAS No.

91041-57-5

Molecular Formula

C27H26ClFO4

Molecular Weight

468.9 g/mol

IUPAC Name

(4-fluorophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate

InChI

InChI=1S/C27H26ClFO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)26(30)33-23-16-17-24(25(28)18-23)27(31)32-22-14-12-21(29)13-15-22/h8-18H,2-7H2,1H3

InChI Key

HEMVFNUTOREMRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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